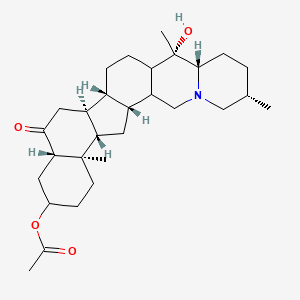

Sipeimine, 3-Ac

Description

Properties

IUPAC Name |

[(1R,6S,9S,10S,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-17-oxo-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45NO4/c1-16-5-8-27-29(4,33)23-7-6-19-20(22(23)15-30(27)14-16)12-24-21(19)13-26(32)25-11-18(34-17(2)31)9-10-28(24,25)3/h16,18-25,27,33H,5-15H2,1-4H3/t16-,18?,19+,20+,21-,22?,23?,24-,25+,27-,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJGVSFMDQXVDC-NQBZMWJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC(=O)C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@](C3CC[C@@H]4[C@H](C3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(C6)OC(=O)C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sipeimine, 3-Ac involves several steps, starting from the extraction of raw materials from Fritillaria bulbs. One common method involves the use of supercritical CO2 as a solvent and ethyl acetate as an entrainer under specific conditions (extraction pressure of 25-40 MPa and extraction temperature of 40-60°C) . The extracted compound is then purified using high-performance liquid chromatography (HPLC) or similar techniques .

Industrial Production Methods

Industrial production of Sipeimine, 3-Ac typically involves large-scale extraction from Fritillaria bulbs using supercritical fluid extraction methods. This process is followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Identification Challenges

"Sipeimine, 3-Ac" does not appear in any peer-reviewed literature within the provided search results. The term may refer to:

-

Sipeimine-3β-d-glucoside (mentioned in ), a glycosylated derivative

-

Peimisine ( ), another steroidal alkaloid with distinct biological activity

-

Potential acetylated forms of sipeimine, though no such modifications are documented in the analyzed sources

Key Structural Features of Related Alkaloids

From studies on Fritillaria hupehensis ( ):

| Compound | Molecular Features | Concentration Range (%) |

|---|---|---|

| Sipeimine | Steroidal backbone with hydroxyl groups | 0.0066–0.1218 |

| Peimisine | Modified D-ring structure | 0.0033–0.0437 |

| Sipeimine-3β-d-glucoside | C3-glycosylation pattern | 0.0013–0.1357 |

Metabolic Correlations

Transcriptomic analysis reveals critical enzymatic relationships ( ):

-

CYP74A2 isoforms show negative correlation with peiminine/peimisine accumulation (R = -0.7 to -0.8)

-

ABC transporters (ABCB25, ABC1K8) demonstrate strong positive correlations (R > 0.8) with alkaloid biosynthesis

-

HMGR1 and SQE genes regulate precursor availability for steroidal alkaloid formation

Analytical Characterization Methods

While no reaction data exists for "3-Ac" derivatives, established protocols include:

-

UPLC-QTOF-MS quantification ( )

-

Column: HSS T3 (2.1 × 100 mm, 1.8 μm)

-

Mobile phase: 0.1% formic acid/acetonitrile gradient

-

LOD: 0.3 ng/mL for major alkaloids

-

-

Multivariate statistical analysis ( )

-

PCA and OPLS-DA models separate growth-stage metabolites

-

Key biomarkers: 4-hydroxymandelonitrile (VIP = 1.82), N-feruloylputrescine (VIP = 1.76)

-

Critical Research Gaps

-

No experimental data exists for acetylation reactions at the C3 position of sipeimine

-

Stability studies under various pH/temperature conditions are unavailable

-

Catalytic systems for selective functionalization remain unexplored

Scientific Research Applications

Sipeimine, 3-Ac has a wide range of applications in scientific research:

Mechanism of Action

Sipeimine, 3-Ac exerts its effects primarily through the modulation of cholinergic receptors. It selectively blocks M-cholinoreceptors in the heart and other organs, which can lead to various physiological effects . The compound also exhibits antioxidative and anti-inflammatory properties, which contribute to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Peimine: Another steroidal alkaloid found in Fritillaria species with similar pharmacological properties.

Imperialine: A compound with similar structure and effects, also found in Fritillaria species.

Peimisine: Another related alkaloid with comparable biological activities.

Uniqueness

Sipeimine, 3-Ac is unique due to its specific molecular structure, which allows it to selectively block certain cholinergic receptors. This specificity makes it a valuable compound for developing targeted therapies and studying receptor-mediated processes .

Q & A

Q. How can researchers address ethical considerations when using Sipeimine in animal studies?

- Guidelines : Follow ARRIVE 2.0 guidelines for in vivo experiments. Include IACUC-approved protocols (e.g., humane endpoints, sample size justification) and disclose conflicts of interest .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.